molecular formula C13H23N3O5S B2937890 1-[(1-Methanesulfonylpiperidin-4-yl)carbamoyl]piperidine-4-carboxylic acid CAS No. 1118787-08-8

1-[(1-Methanesulfonylpiperidin-4-yl)carbamoyl]piperidine-4-carboxylic acid

Cat. No.: B2937890
CAS No.: 1118787-08-8
M. Wt: 333.4
InChI Key: HEIXDUKTGITJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Methanesulfonylpiperidin-4-yl)carbamoyl]piperidine-4-carboxylic acid is a piperidine-based compound featuring a carboxylic acid moiety at the 4-position of the piperidine ring and a carbamoyl group linked to a methanesulfonyl-substituted piperidine. The methanesulfonyl group (CH₃SO₂) is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name

1-[(1-methylsulfonylpiperidin-4-yl)carbamoyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O5S/c1-22(20,21)16-8-4-11(5-9-16)14-13(19)15-6-2-10(3-7-15)12(17)18/h10-11H,2-9H2,1H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIXDUKTGITJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(1-Methanesulfonylpiperidin-4-yl)carbamoyl]piperidine-4-carboxylic acid, with the molecular formula C13H23N3O5SC_{13}H_{23}N_{3}O_{5}S and a molecular weight of 333.4 g/mol, is a compound of interest due to its potential biological activities. This compound is part of a class of piperidine derivatives that have been studied for various pharmacological properties, particularly in the context of cannabinoid receptor modulation.

The chemical structure of the compound includes a piperidine ring substituted with a methanesulfonyl group and a carbamoyl moiety. These structural features are significant as they influence the compound's biological interactions and pharmacokinetic properties.

Research indicates that compounds similar to this compound may act as antagonists at cannabinoid receptors, particularly CB1 receptors. Antagonists at these receptors are being explored for therapeutic applications in conditions such as obesity, addiction, and pain management .

Pharmacological Profile

The compound has shown promising results in preclinical studies regarding its selectivity and potency. For instance, related compounds have demonstrated low permeability across the blood-brain barrier (BBB), which is advantageous for minimizing central nervous system side effects while maintaining peripheral activity .

Table 1: Summary of Biological Activity Data

CompoundK_i (CB1) nMK_i (CB2) nMCB2/CB1 K_i RatioPermeability (A to B %)
10.45550412200<1
28.7404.68
395507611<1

Note: Data adapted from related studies on piperidine derivatives .

Case Studies

Several studies have investigated the biological activity of similar piperidine derivatives:

  • Study on Cannabinoid Receptor Antagonism :
    • A study evaluated the effectiveness of various piperidine compounds as CB1 antagonists. The results indicated that modifications in the piperidine structure significantly impacted their binding affinity and selectivity towards CB receptors .
  • Toxicological Assessment :
    • In a toxicokinetic study involving related compounds, it was found that certain derivatives exhibited low toxicity profiles in repeated-dose studies on animal models, indicating their potential safety for therapeutic use .
  • In Vivo Efficacy :
    • Another investigation assessed the in vivo efficacy of piperidine derivatives in models of obesity and metabolic syndrome. The findings suggested that these compounds could effectively modulate appetite and energy metabolism through peripheral mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural features and substituents of the target compound with similar piperidine-carboxylic acid derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Target Compound Methanesulfonyl-piperidine carbamoyl, 4-carboxylic acid ~350 (estimated) Electron-withdrawing CH₃SO₂ group; potential enzyme inhibition
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl (COOEt) 229.23 Log S = -3.55; moderate solubility in aqueous buffers
1-[(3-methylphenyl)carbamoyl]piperidine-4-carboxylic acid 3-Methylphenyl carbamoyl ~290 (C₁₄H₁₇N₂O₃) Aromatic substituent; likely moderate BBB permeability
1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid 2-Chlorobenzoyl 267.7 Soluble in DMSO and methanol; used as a research chemical
Avatrombopag maleate Complex substituents (chlorothiophene, cyclohexylpiperazine, thiazole) 677007-74-8 (CAS) Thrombopoietin receptor agonist; clinical use in thrombocytopenia
Key Observations:
  • Electron-Withdrawing Groups : The methanesulfonyl group in the target compound may improve stability and acidity compared to esters (e.g., ethoxycarbonyl in ) or amides (e.g., 3-methylphenyl carbamoyl in ).
  • Aromatic vs.
  • Therapeutic Potential: Avatrombopag () demonstrates the pharmacological relevance of piperidine-carboxylic acid scaffolds in drug development.

Physicochemical Properties

  • Solubility : The methanesulfonyl group may reduce solubility compared to esters (e.g., ethoxycarbonyl in ) but improve it relative to aromatic amides (e.g., ).
  • Its BBB permeability may be moderate, akin to 3-methylphenyl derivatives ().

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(1-Methanesulfonylpiperidin-4-yl)carbamoyl]piperidine-4-carboxylic acid, and how are intermediates characterized?

  • Methodology :

  • Step 1 : React 1-methanesulfonylpiperidin-4-amine with a protected piperidine-4-carboxylic acid derivative (e.g., methyl ester) using carbodiimide coupling agents (e.g., EDC/HOBt) to form the carbamoyl linkage .
  • Step 2 : Deprotect the carboxylic acid group (e.g., saponification of the ester using NaOH/MeOH).
  • Characterization :
  • NMR Spectroscopy : Confirm structural integrity via 1H^1H NMR (e.g., methanesulfonyl proton at δ ~3.0 ppm) and 13C^{13}C NMR (carbonyl carbons at δ ~170 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • HPLC Purity Analysis : Ensure >95% purity using reversed-phase C18 columns with UV detection at 254 nm .

Q. How do the physicochemical properties (e.g., logD, pKa) of this compound influence its solubility and formulation in aqueous buffers?

  • Key Properties :

PropertyValueRelevance
LogD (pH 7.4) -3.47Indicates high hydrophilicity; suitable for aqueous buffer formulations .
Acid pKa 3.79Suggests ionization at physiological pH, enhancing solubility in PBS .
Melting Point 217–219°CGuides storage (dry, cool conditions) to prevent degradation .
  • Formulation Strategy : Use phosphate-buffered saline (PBS, pH 7.4) or DMSO stocks (≤10 mM) for in vitro assays. Adjust pH to stabilize the carboxylate group .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under various storage conditions?

  • Purity Assessment :

  • HPLC : Monitor degradation products using gradient elution (e.g., 5–95% acetonitrile/0.1% TFA over 20 min) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
    • Stability Testing :
  • Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; analyze via HPLC for hydrolytic or oxidative byproducts .
  • Long-Term Storage : Store at -20°C in amber vials under nitrogen to prevent sulfonamide hydrolysis .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound, and what experimental validations are required?

  • Computational Design :

  • Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for carbamoyl bond formation .
  • Apply machine learning to predict optimal reaction conditions (e.g., solvent, temperature) from historical datasets .
    • Validation :
  • Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from reaction monitoring via in situ IR) .
  • Validate intermediate structures using 1H^1H-15N^{15}N HMBC NMR to confirm piperidine ring connectivity .

Q. What strategies address discrepancies in NMR spectral data between theoretical predictions and experimental results for this compound?

  • Root Causes :

  • Tautomerism : Methanesulfonyl groups may induce conformational changes, altering chemical shifts.
  • Solvent Effects : DMSO-d6 vs. CDCl3 can shift proton signals by up to 0.5 ppm .
    • Resolution Methods :
  • 2D NMR (COSY, NOESY) : Resolve overlapping peaks by correlating 1H^1H-1H^1H couplings and spatial proximities .
  • DFT-NMR Prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian09 with IEFPCM solvent model) .

Q. What is the compound's mechanism of action as a carbonic anhydrase inhibitor, and how does its sulfamoyl group contribute to binding affinity?

  • Mechanism :

  • The sulfamoyl group acts as a zinc-binding motif, coordinating with the active-site Zn2+^{2+} in carbonic anhydrase isoforms (e.g., CA II, IX) .
  • Piperidine rings enhance hydrophobic interactions with residues like Phe131 and Val121 .
    • Structure-Activity Relationship (SAR) :
  • Modifications : Introducing electron-withdrawing groups on the piperidine ring (e.g., -CF3_3) improves Ki values by 10-fold (e.g., from 50 nM to 5 nM) .

Q. How do structural modifications at the piperidine ring affect the compound's pharmacokinetic properties and target selectivity?

  • Case Study :

ModificationImpact on PK/PDSource
N-Methylation Reduces plasma protein binding (↑ free fraction)
4-Carboxylate Enhances solubility but decreases BBB penetration
  • Selectivity Optimization : Replace methanesulfonyl with arylsulfonyl groups (e.g., tolyl) to target tumor-associated CA IX over CA II .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.